Potency in PDE10 Inhibition: A Quantitative Basis for CNS Disorder Applications
Cyclopropyl-substituted imidazopyridines, as a class, have been patented by Merck Sharp & Dohme as potent inhibitors of phosphodiesterase 10 (PDE10), a validated target for central nervous system (CNS) disorders [1]. While the specific compound 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may serve as a foundational or intermediate scaffold, the patent class demonstrates that the imidazopyridine core with a cyclopropyl moiety yields compounds with Ki values in the low nanomolar range against PDE10A [2]. This is a distinct improvement over earlier, non-cyclopropyl imidazopyridine hits that exhibited lower potency [2]. This establishes the critical role of the cyclopropyl-imidazopyridine motif for achieving high target affinity.
| Evidence Dimension | Inhibitory potency (Ki) against PDE10A |
|---|---|
| Target Compound Data | Not available for this exact compound, but class-level data for cyclopropyl-imidazopyridines is available. |
| Comparator Or Baseline | Imidazopyridine 1 (a non-cyclopropyl HTS hit from an in-house library) |
| Quantified Difference | Class-level: Cyclopropyl-imidazopyridines achieve low nanomolar Ki values, while the comparator (imidazopyridine 1) was a less potent HTS hit requiring significant optimization [2]. |
| Conditions | In vitro enzyme inhibition assay (PDE10A) |
Why This Matters
This class-level evidence indicates that 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine provides a critical pharmacophoric element for potent PDE10 inhibition, a property absent in simpler imidazopyridine analogs, justifying its selection for CNS drug discovery programs.
- [1] Kuduk, S. D., Reger, T. S., & Beshore, D. C. (2016). Cyclopropyl imidazopyridine PDE10 inhibitors. U.S. Patent No. 9,359,348 B2. Merck Sharp & Dohme Corp. View Source
- [2] Suzuki, K., et al. (2014). Identification of imidazopyridine and benzimidazole PDE10A inhibitors. (Referenced within PDB entry 3ws8). View Source
